Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside
Overview
Description
Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside is a chemical compound that belongs to the class of acetylated sugars. It is a derivative of hexopyranoside, where three hydroxyl groups are acetylated, and the sixth carbon is deoxygenated. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside typically involves the acetylation of a hexopyranoside precursor. One common method includes the use of acetic anhydride and a base such as pyridine to acetylate the hydroxyl groups at positions 2, 3, and 4. The deoxygenation at the sixth carbon can be achieved through various reduction reactions, often involving reagents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using acetic anhydride and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent over-acetylation or degradation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can further deoxygenate the compound or reduce acetyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute acetyl groups.
Major Products Formed
The major products formed from these reactions include deacetylated sugars, oxidized derivatives, and substituted hexopyranosides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group in carbohydrate chemistry.
Biology: The compound can be used in the study of glycosylation processes and the synthesis of glycosides.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and as a model compound in drug development.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside involves its ability to undergo various chemical transformations. The acetyl groups can be selectively removed or substituted, allowing for the synthesis of diverse derivatives. The compound’s reactivity is influenced by the electron-withdrawing nature of the acetyl groups, which can activate or deactivate certain positions on the hexopyranoside ring.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside: Similar in structure but with a trityl group at the sixth position.
Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluorohexopyranoside: Contains a fluorine atom at the fourth position instead of a hydroxyl group.
Methyl 2,3,4-tri-O-acetyl-6-O-heptylhexopyranoside: Features a heptyl group at the sixth position.
Uniqueness
Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside is unique due to its specific pattern of acetylation and deoxygenation, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
(4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVWBDNQHISFHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950969 | |
Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28251-53-8, 6340-57-4 | |
Record name | NSC403469 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC51249 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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